
Acide 3-(4-fluoro-2-méthoxyphényl)propanoïque
Vue d'ensemble
Description
3-(4-Fluoro-2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluoro-2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluoro-2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine
Dans le domaine médical, ce composé présente des applications potentielles dans le développement de médicaments en raison de sa similitude structurale avec d’autres molécules bioactives. Il pourrait servir de précurseur ou d’intermédiaire dans la synthèse de divers produits pharmaceutiques, en particulier ceux ciblant les maladies inflammatoires, car les groupes fluoro et méthoxy se retrouvent souvent dans les molécules ayant des propriétés anti-inflammatoires .
Agriculture
En tant que produit chimique aux propriétés bioactives potentielles, l’acide 3-(4-fluoro-2-méthoxyphényl)propanoïque pourrait être utilisé dans le développement de nouveaux produits agrochimiques. Sa structure suggère qu’il pourrait être utile pour créer des composés qui interagissent avec les récepteurs hormonaux végétaux ou les enzymes impliquées dans la croissance des plantes et la résistance aux maladies .
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé dans la synthèse de nouveaux polymères ou revêtements. La présence des groupes fluoro et méthoxy pourrait conférer des propriétés uniques telles qu’une résistance à la dégradation ou une meilleure liaison à d’autres matériaux .
Sciences de l’environnement
Les applications environnementales potentielles de ce composé pourraient inclure le développement de pesticides ou d’herbicides plus sûrs, compte tenu de ses caractéristiques structurales qui peuvent permettre une biodégradabilité et une toxicité plus faible .
Biochimie
Du point de vue biochimique, l’This compound pourrait être important pour l’étude des interactions enzyme-substrat. Il pourrait agir comme un inhibiteur ou un mimétique de substrats naturels dans les réactions enzymatiques, fournissant ainsi des informations sur les mécanismes enzymatiques .
Pharmacologie
Pharmacologiquement, le composé pourrait être étudié pour son interaction avec divers récepteurs dans l’organisme. Il pourrait avoir le potentiel de moduler l’activité des récepteurs, ce qui est une stratégie courante en conception de médicaments pour traiter un éventail de maladies .
Chimie analytique
En chimie analytique, l’This compound pourrait être utilisé comme étalon ou réactif en chromatographie et en spectrométrie de masse pour aider à identifier ou à quantifier des composés similaires dans des mélanges complexes .
Génie chimique
Enfin, en génie chimique, ce composé pourrait être impliqué dans des études d’optimisation des procédés, où sa réactivité et son interaction avec d’autres produits chimiques pourraient être précieuses pour concevoir des procédés de production chimique plus efficaces .
Propriétés
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZSCYPXORKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



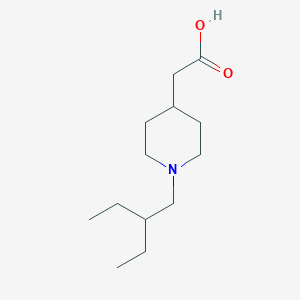
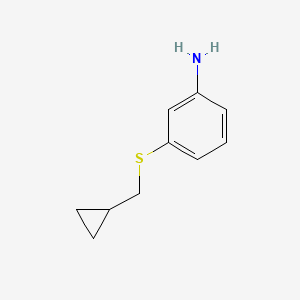
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)
![[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470182.png)

![2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470187.png)
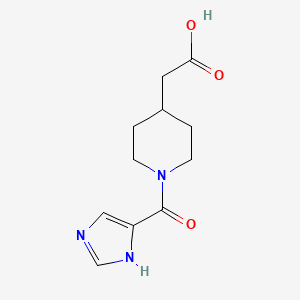

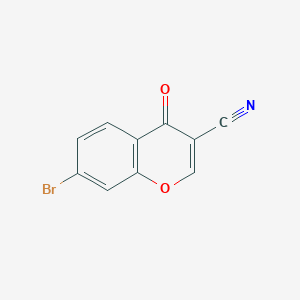
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)
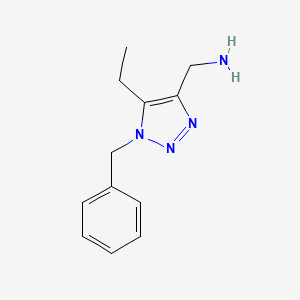
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)
